molecular formula C13H16O8 B1204662 4-(beta-D-glucosyloxy)benzoic acid

4-(beta-D-glucosyloxy)benzoic acid

Cat. No. B1204662
M. Wt: 300.26 g/mol
InChI Key: XSSDYIMYZONMBL-BZNQNGANSA-N
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Description

4-(beta-D-glucosyloxy)benzoic acid is a beta-D-glucoside of 4-hydroxybenzoic acid. It is a member of benzoic acids and a beta-D-glucoside. It derives from a benzoic acid. It is a conjugate acid of a 4-(beta-D-glucosyloxy)benzoate.

Scientific Research Applications

1. Phytochemistry and Distribution in Plants

4-(β-D-glucosyloxy)benzoic acid is identified as a characteristic phenolic constituent of the Apiaceae family, isolated from anise seeds and also found in star anise from the Illiciaceae family (Dirks & Herrmann, 1984).

2. Enzymatic Hydrolysis Studies

The kinetics of hydrolysis of synthetic glucuronic esters and ethers, including derivatives of benzoic acid, by beta-glucuronidase from bovine liver and Escherichia coli, have been studied to understand their biochemical interactions (Tomašić & Keglević, 1973).

3. Internal Acyl Migration Reactions

Research on internal acyl migration reactions of 1-O-acyl-beta-D-glucopyranuronates of benzoic acid using 13C-labeling and NMR spectroscopy provides insights into the reactivity of these compounds, which has toxicological significance (Akira, Taira, & Shinohara, 1997).

4. Role in Plant Biosynthesis

Benzoic acid derivatives, including 4-(β-D-glucosyloxy)benzoic acid, play a role in the biosynthesis of defense compounds termed glucosinolates, particularly in the seeds of Arabidopsis thaliana (Ibdah & Pichersky, 2009).

5. Metabolic Reactions and Electrophilicity

Studies on 1-beta-O-Acyl glucuronides (betaGAs) of benzoic acid explore their electrophilic reactivity and contribute to understanding the degradation rate constants of betaGAs. This has implications for understanding adverse drug reactions (Baba & Yoshioka, 2009).

6. Glucosyltransferase Activity

The role of UDP glucose: 4-(β-D-glucopyranosyloxy)benzoic acid glucosyltransferase in converting 4-hydroxybenzoic acid to its glucoside form during the germination of pine pollen provides insights into plant metabolism (Katsuṁata, Shige, & Ejiri, 1989).

7. Peroxisomal Transporters in Arabidopsis

Research on the peroxisomal ATP-binding cassette transporter COMATOSE and its role in the production of benzoylated secondary metabolites, including benzoylated glucosinolates in Arabidopsis seeds, provides insights into plant biochemistry (Bussell et al., 2013).

8. SA Biosynthesis and Metabolism

Studies on salicylic acid (SA) biosynthesis, which involves the conversion of benzoic acid to SA, reveal metabolic pathways and enzymology critical in plant disease resistance (Lee, León, & Raskin, 1995).

9. Glycosylation Reaction Mechanisms

Research on glycosylation reactions, including those involving glucopyranuronic acids, enhances understanding of these critical reactions in organic chemistry and glycochemistry (Crich, 2010).

10. Antioxidant Properties in Fresh Water Fern

Investigations into the antioxidant properties of compounds isolated from fresh water fern, including glycosides related to benzoic acid, offer insights into the potential therapeutic applications of these natural compounds (Choudhary et al., 2008).

properties

Product Name

4-(beta-D-glucosyloxy)benzoic acid

Molecular Formula

C13H16O8

Molecular Weight

300.26 g/mol

IUPAC Name

4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid

InChI

InChI=1S/C13H16O8/c14-5-8-9(15)10(16)11(17)13(21-8)20-7-3-1-6(2-4-7)12(18)19/h1-4,8-11,13-17H,5H2,(H,18,19)/t8-,9-,10+,11-,13-/m1/s1

InChI Key

XSSDYIMYZONMBL-BZNQNGANSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(beta-D-glucosyloxy)benzoic acid
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Reactant of Route 4
4-(beta-D-glucosyloxy)benzoic acid
Reactant of Route 5
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Reactant of Route 6
4-(beta-D-glucosyloxy)benzoic acid

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